2-(2-Methoxybenzyl)oxirane
Overview
Description
2-(2-Methoxybenzyl)oxirane, also known as glycidyl 2-methoxyphenyl ether, is an organic compound with the molecular formula C10H12O2. It is a member of the epoxide family, characterized by a three-membered cyclic ether. This compound is notable for its reactivity and versatility in various chemical reactions, making it valuable in both research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(2-Methoxybenzyl)oxirane can be synthesized through several methods. One common approach involves the reaction of 2-methoxyphenol with epichlorohydrin in the presence of a base, such as sodium hydroxide. The reaction proceeds via the formation of an intermediate glycidyl ether, which is then cyclized to form the oxirane ring .
Industrial Production Methods
Industrial production of this compound typically involves large-scale epoxidation processes. These processes often use catalysts to enhance the reaction efficiency and yield. The use of continuous flow reactors and optimized reaction conditions ensures high purity and consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(2-Methoxybenzyl)oxirane undergoes various chemical reactions, including:
Ring-opening reactions: These reactions can be catalyzed by acids, bases, or nucleophiles, leading to the formation of different products depending on the reaction conditions.
Substitution reactions: The oxirane ring can be substituted by nucleophiles, resulting in the formation of new compounds with diverse functional groups.
Common Reagents and Conditions
Acid-catalyzed ring-opening: Typically involves the use of strong acids like hydrochloric acid or sulfuric acid.
Base-catalyzed ring-opening: Common bases include sodium hydroxide and potassium hydroxide.
Nucleophilic substitution: Reagents such as amines, thiols, and alcohols are frequently used.
Major Products Formed
The major products formed from these reactions include β-hydroxy ethers, amino alcohols, and other functionalized derivatives. The specific product depends on the nature of the nucleophile and the reaction conditions .
Scientific Research Applications
2-(2-Methoxybenzyl)oxirane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(2-Methoxybenzyl)oxirane primarily involves the ring-opening of the oxirane ring. This reaction can be catalyzed by acids, bases, or nucleophiles, leading to the formation of various products. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the nucleophile .
Comparison with Similar Compounds
Similar Compounds
((2-Methylphenoxy)methyl)oxirane: Similar in structure but with a methyl group instead of a methoxy group.
2-(4-Methoxyphenyl)oxirane: Similar but with the methoxy group in the para position.
Oxirane, methyl-: A simpler epoxide with a methyl group.
Uniqueness
2-(2-Methoxybenzyl)oxirane is unique due to the presence of the methoxy group, which influences its reactivity and the types of reactions it can undergo. This functional group can participate in additional interactions, making the compound more versatile in synthetic applications .
Properties
IUPAC Name |
2-[(2-methoxyphenyl)methyl]oxirane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-11-10-5-3-2-4-8(10)6-9-7-12-9/h2-5,9H,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRKVUIYMLNDVPO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC2CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50978528 | |
Record name | 2-[(2-Methoxyphenyl)methyl]oxirane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50978528 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62826-28-2 | |
Record name | ((2-Methoxyphenyl)methyl)oxirane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062826282 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-[(2-Methoxyphenyl)methyl]oxirane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50978528 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ((2-METHOXYPHENYL)METHYL)OXIRANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SB0IGZ426C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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